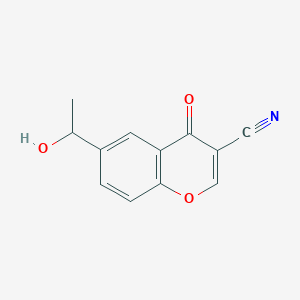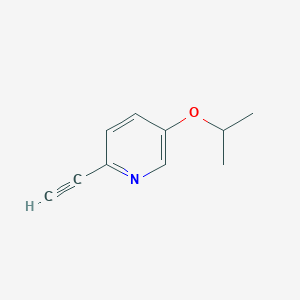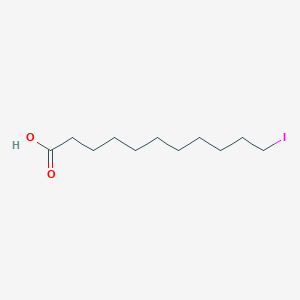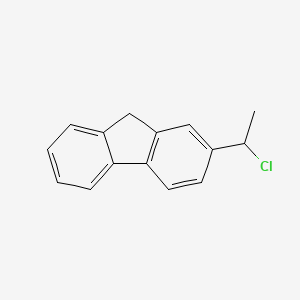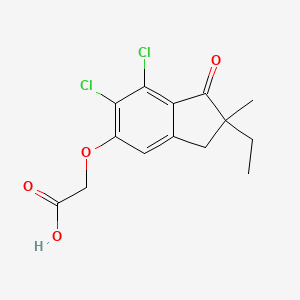
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid
概要
説明
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethyl, methyl, and indanyloxyacetic acid groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxyacetic acid: Known for its uricosuric and saluretic activity.
1-Oxo-2,2-dialkyl-5-indanyloxyacetic acids: A class of compounds with similar structural features and potential biological activities.
Uniqueness
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is unique due to the presence of both ethyl and methyl groups at the 2-position, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
54196-90-6 |
|---|---|
分子式 |
C14H14Cl2O4 |
分子量 |
317.2 g/mol |
IUPAC名 |
2-[(6,7-dichloro-2-ethyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14Cl2O4/c1-3-14(2)5-7-4-8(20-6-9(17)18)11(15)12(16)10(7)13(14)19/h4H,3,5-6H2,1-2H3,(H,17,18) |
InChIキー |
GCWIEWHVHGXXHE-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

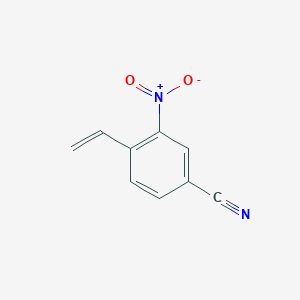

![3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8723643.png)
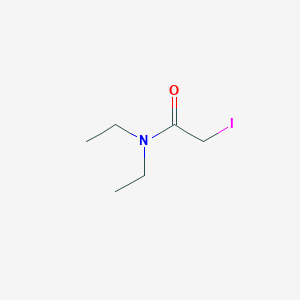
![methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B8723656.png)
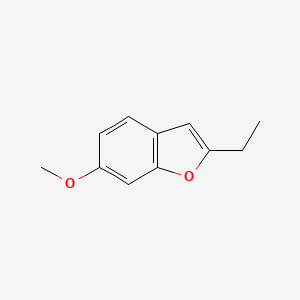
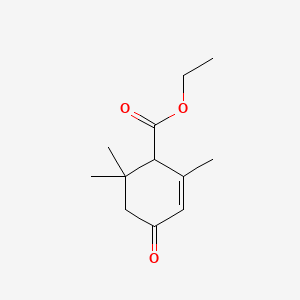
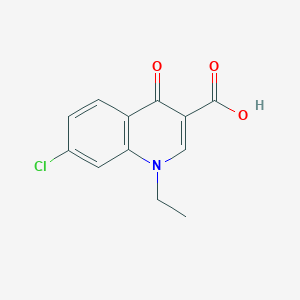
![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)
